Propan-2-yl 3-amino-4-methylpentanoate hydrochloride

Description

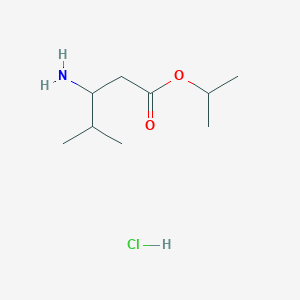

Propan-2-yl 3-amino-4-methylpentanoate hydrochloride is a hydrochloride salt of a branched-chain amino acid ester. Its structure comprises a 3-amino-4-methylpentanoic acid backbone esterified with isopropanol (propan-2-yl group). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

propan-2-yl 3-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-6(2)8(10)5-9(11)12-7(3)4;/h6-8H,5,10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBCTSXARQYUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 3-amino-4-methylpentanoate hydrochloride typically involves the esterification of 3-amino-4-methylpentanoic acid with isopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of a catalyst such as sulfuric acid and heating under reflux.

Industrial Production Methods: In industrial settings, the production of Propan-2-yl 3-amino-4-methylpentanoate hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Propan-2-yl 3-amino-4-methylpentanoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: Propan-2-yl 3-amino-4-methylpentanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding amino acid derivatives .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of Propan-2-yl 3-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Propan-2-yl 3-amino-4-methylpentanoate hydrochloride with structurally related compounds:

*Estimated based on structural similarity to .

Key Observations:

- Backbone Variability: The target compound and its analogs differ in the amino acid backbone (pentanoate vs. butanoate/propanoate) and substituents (e.g., methyl, chlorophenyl, pyrazole, oxane). These modifications influence polarity, solubility, and bioactivity .

- Salt Forms: Most analogs are monohydrochlorides, whereas ’s compound is a dihydrochloride, which could enhance aqueous solubility but increase molecular weight .

Purity and Analytical Considerations

- Purity Standards : Many analogs, including those in and , are listed at 95% purity, typical for research-grade chemicals. Higher purity (≥98%) is often required for pharmacological studies .

- Analytical Methods : Tools like SHELXL () and Multiwfn () are critical for crystallographic and wavefunction analysis, respectively, aiding in structural validation and electronic property calculations .

Biological Activity

Propan-2-yl 3-amino-4-methylpentanoate hydrochloride, also known as a derivative of amino acids, exhibits significant biological activity that has been explored in various research contexts. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure and Properties

Propan-2-yl 3-amino-4-methylpentanoate hydrochloride is a synthetic compound characterized by the following chemical formula: . The compound features a propan-2-yl group attached to a 4-methylpentanoic acid backbone with an amino group at the second carbon position. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for various pharmaceutical applications.

The biological activity of propan-2-yl 3-amino-4-methylpentanoate hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator , influencing metabolic pathways and enzyme interactions. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby altering their activity.

- Neuroprotective Effects : Research indicates that it may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of propan-2-yl 3-amino-4-methylpentanoate hydrochloride, particularly in models of neurodegeneration. For instance, it has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.

Enzyme Interaction Studies

In biological research, propan-2-yl 3-amino-4-methylpentanoate hydrochloride serves as a model compound for studying enzyme interactions. It has been utilized to explore metabolic pathways involving amino acid derivatives, showcasing its role in understanding complex biochemical processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of propan-2-yl 3-amino-4-methylpentanoate hydrochloride, it is essential to compare it with similar compounds. Below is a comparison table highlighting some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Leucine | C6H13NO2 | Essential amino acid important for protein synthesis |

| 4-Amino-3-methoxybutanoyl | C7H15N3O3 | Contains a methoxy group, enhancing solubility |

| Methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate | C9H19N2O2 | Similar structure but different biological activity |

The specific structural configuration of propan-2-yl 3-amino-4-methylpentanoate hydrochloride influences its reactivity and interaction with biological systems, distinguishing it from these similar compounds.

Case Studies and Research Findings

- Neuroprotection in Animal Models : A study demonstrated that administration of propan-2-yl 3-amino-4-methylpentanoate hydrochloride significantly improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid plaque formation and enhancing synaptic plasticity.

- Enzyme Activity Assays : In vitro assays have shown that this compound inhibits specific proteases involved in metabolic pathways, providing insights into its potential therapeutic applications against metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.